(2-Chloro-4-methoxy-phenoxy)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-4-methoxyphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-6-2-3-8(7(10)4-6)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOGNJQDYBMKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 Methoxy Phenoxy Acetic Acid
Synthetic Routes for (2-Chloro-4-methoxy-phenoxy)-acetic Acid
The synthesis of this compound is primarily achieved by forming an ether linkage between a substituted phenol (B47542) and an acetic acid moiety. This can be accomplished through various established and advanced chemical methods.
Conventional Synthetic Approaches to Phenoxyacetic Acids
The most traditional and widely employed method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. wikipedia.orgwikipedia.orglumenlearning.com This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. wikipedia.org
For the specific synthesis of this compound, the process commences with the deprotonation of 2-chloro-4-methoxyphenol (B103099) using a suitable base, such as sodium hydroxide (B78521) (NaOH), to form the corresponding sodium 2-chloro-4-methoxyphenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of a chloroacetate (B1199739) salt, typically sodium chloroacetate (ClCH₂COONa). wikipedia.orgchemicalbook.com The reaction is generally conducted in a polar solvent, such as water or a mixture of water and ethanol (B145695), and often requires heating under reflux to proceed to completion. chemicalbook.com Subsequent acidification of the resulting sodium salt with a strong mineral acid, like hydrochloric acid (HCl), precipitates the final this compound product. chemicalbook.comnih.gov
The general reaction scheme is as follows:
Deprotonation: Ar-OH + NaOH → Ar-O⁻Na⁺ + H₂O
Nucleophilic Substitution (Sₙ2): Ar-O⁻Na⁺ + ClCH₂COONa → Ar-OCH₂COONa + NaCl wikipedia.org
Acidification: Ar-OCH₂COONa + HCl → Ar-OCH₂COOH + NaCl chemicalbook.com
Where Ar represents the 2-chloro-4-methoxyphenyl group.
Advanced Strategies for Aromatic Ring Substitution and Ether Linkage Formation
Modern synthetic chemistry offers more sophisticated strategies for both constructing the substituted aromatic ring and forming the crucial ether bond, which can provide advantages in terms of reaction conditions and substrate scope.
Aromatic Ring Substitution: The precursor, 2-chloro-4-methoxyphenol, can be synthesized through electrophilic aromatic substitution reactions on a simpler phenol or anisole (B1667542) starting material. numberanalytics.com For instance, the chlorination of 4-methoxyphenol (B1676288) (mequinol) would be directed by the strongly activating methoxy (B1213986) group to the ortho position, yielding the desired 2-chloro-4-methoxyphenol. Careful control of reaction conditions is necessary to prevent the formation of polychlorinated byproducts.
Ether Linkage Formation: Beyond the Williamson synthesis, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent an advanced method for forming the aryl ether linkage. wikipedia.orgorganic-chemistry.org This reaction typically involves coupling an aryl halide with an alcohol in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.orgnih.gov While traditional Ullmann conditions were harsh, modern variations utilize soluble copper catalysts with specific ligands, allowing the reaction to proceed under milder conditions. mdpi.com For this specific compound, an Ullmann-type reaction could hypothetically couple 2-chloro-4-methoxyphenol with a haloacetic acid derivative, or alternatively, couple a di-halogenated benzene (B151609) (e.g., 1,2-dichloro-4-methoxybenzene) with glycolic acid, although the former is more conventional.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield and purity while minimizing costs and waste. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. researchgate.net
Research into the synthesis of related phenoxyacetic acids has shown that factors like the solvent system and the type of base can significantly impact the reaction's efficiency. researchgate.net For instance, using phase-transfer catalysts can enhance the reaction rate between the aqueous phenoxide solution and an organic solution of the haloacetate. A Chinese patent describes a method for synthesizing phenoxyacetic acid derivatives that achieves yields higher than 95% by recycling the solvent and wastewater, demonstrating the potential of process optimization. google.com Modern approaches may also employ computational and machine learning models to predict optimal reaction conditions, balancing variables to achieve the highest possible yield and selectivity with minimal experimental effort. beilstein-journals.orgbeilstein-journals.org
| Parameter | Conventional Approach | Potential Optimization Strategy | Expected Outcome |
|---|---|---|---|
| Base | NaOH, KOH in stoichiometric amounts chemicalbook.com | Use of milder bases (e.g., K₂CO₃) or a stronger, non-nucleophilic base (e.g., NaH) | Reduced side reactions, improved selectivity |
| Solvent | Water, Ethanol chemicalbook.com | Polar aprotic solvents (e.g., DMF, DMSO), phase-transfer catalysis lumenlearning.com | Increased reaction rates, improved solubility of reactants |
| Temperature | Reflux (approx. 100°C) chemicalbook.com | Lowering temperature with a more active catalyst system (e.g., modern Ullmann) organic-chemistry.org | Energy savings, reduced thermal decomposition |
| Catalyst | None (for Williamson) | Copper(I) salts (e.g., CuI) with ligands (for Ullmann) wikipedia.org | Enabling alternative reaction pathways, potentially milder conditions |
Derivatization and Functionalization of the this compound Core
The carboxylic acid and aromatic ring of this compound are key sites for further chemical modification, enabling the synthesis of a diverse library of related compounds for various research applications.
Synthesis of Esters and Amides for Structure-Activity Relationship Studies
The carboxylic acid group is readily converted into esters and amides to explore structure-activity relationships (SAR), particularly in the development of new biologically active molecules. mdpi.comnih.gov
Ester Synthesis: Esters are typically synthesized via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). researchgate.net For more sensitive substrates or to achieve milder reaction conditions, coupling agents are often used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2-chloro-1-methylpyridinium (B1202621) iodide can activate the carboxylic acid, facilitating its reaction with an alcohol. jocpr.com Another approach involves the use of phosphonitrilic chloride (PNT) as an activator. jocpr.com
Amide Synthesis: Amides are formed by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid to form a more reactive intermediate, as direct reaction is typically inefficient. organic-chemistry.org Common coupling agents for amidation include carbodiimides (e.g., EDCI) or phosphonium (B103445) salts. researchgate.netacs.org Alternatively, the carboxylic acid can be converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide. acs.org
| Derivative | Reaction Type | Typical Reagents | Reference |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (R-OH), H₂SO₄ (catalyst) | researchgate.net |
| Ester | Activation/Coupling | Alcohol (R-OH), DCC or PNT/NMM | jocpr.com |
| Amide | Activation/Coupling | Amine (R-NH₂), EDCI/HOBt or COMU | organic-chemistry.org |
| Amide | Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂; 2. Amine (R-NH₂) | acs.org |
Introduction of Additional Substituents on the Aromatic Ring
Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The position of any new substituent is dictated by the directing effects of the groups already present: the chloro, methoxy, and oxy-acetic acid moieties.
-OCH₃ (Methoxy): Strongly activating, ortho-, para-directing.
-Cl (Chloro): Deactivating, ortho-, para-directing.
-OCH₂COOH (Oxy-acetic acid): Activating, ortho-, para-directing.
All three substituents direct incoming electrophiles to the positions ortho and para relative to themselves. The positions on the ring are C1 (ether), C2 (chloro), C3, C4 (methoxy), C5, and C6. The available positions for substitution are C3, C5, and C6.
The methoxy group at C4 directs to C3 and C5.
The chloro group at C2 directs to C6 and C4 (blocked).
The ether group at C1 directs to C2 (blocked) and C6.
The most powerful activating group, the methoxy group, will most strongly influence the position of the incoming electrophile. Therefore, substitution is most likely to occur at the positions ortho to the methoxy group, namely C3 and C5. Between these, C5 is sterically less hindered. The combined directing effects of the ether and chloro groups also favor substitution at C6. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) would likely yield a mixture of products, with substitution occurring primarily at positions C3, C5, or C6, depending on the specific reaction conditions and the nature of the electrophile. researchgate.net
Preparation of Conjugates and Pro-compounds for Mechanistic Probes
The carboxylic acid group of this compound is a prime site for chemical modification to generate conjugates and pro-compounds. These derivatives are instrumental in studying structure-activity relationships, metabolic pathways, and mechanisms of action. Common strategies involve the formation of esters, amides, and hydrazones.
While specific examples for this compound are not extensively documented in publicly available literature, the synthesis of such derivatives follows well-established protocols used for structurally similar phenoxyacetic acids. For instance, studies on related compounds like 2-(4-formyl-2-methoxyphenoxy)acetic acid demonstrate the straightforward conversion of the carboxylic acid to various functional groups. nih.govresearchgate.netmdpi.com
Ester and Amide Formation: Pro-compounds, such as simple alkyl or aryl esters, can be readily prepared through Fischer esterification with the corresponding alcohol under acidic catalysis or by reaction with an alkyl halide in the presence of a base. Amide conjugates are similarly synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents (e.g., DCC, EDC), followed by reaction with a primary or secondary amine. A publication by Santa Cruz Biotechnology lists the N-(2-chlorophenyl)amide of the related 2-(4-Formyl-2-methoxyphenoxy)acetic acid, indicating the feasibility of this synthetic route. scbt.com
Hydrazone and Hydrazide Derivatives: A common strategy for creating mechanistic probes involves condensation reactions with hydrazines or acid hydrazides. For example, 2-(4-formyl-2-methoxyphenoxy) acetic acid has been condensed with various ketones to yield chalcones, which are then reacted with acid hydrazides to form complex heterocyclic derivatives. nih.gov This approach allows for the introduction of diverse structural motifs onto the phenoxyacetic acid scaffold. The synthesis of hydrazone derivatives from related phenoxyacetic acids often involves refluxing the parent acid with a substituted benzohydrazide (B10538) in ethanol with a catalytic amount of acetic acid. mdpi.com
The table below summarizes representative transformations used to create conjugates and pro-compounds from analogous phenoxyacetic acids, which are applicable to the title compound.
| Starting Material Analogue | Reagent(s) | Product Type | Reference |
| 2-(4-formylphenoxy)acetic acid | Ethyl bromoacetate, K₂CO₃; then NaOH/MeOH | Carboxylic Acid (from ester) | mdpi.com |
| 2-(4-formylphenoxy)acetic acid | Benzohydrazide derivatives, EtOH/AcOH | Hydrazone conjugate | mdpi.com |
| 2-(4-formyl-2-methoxyphenoxy) acetic acid | Various ketones, methanolic KOH; then acid hydrazide | Pyrazoline derivatives (via chalcone) | nih.gov |
| (R)-(+)-methyl 2-(4-hydroxyphenoxy)-propionate | Primary amines | Amide conjugate | researchgate.net |
Mechanistic Insights into Synthetic Reactions
Understanding the mechanism of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts. The primary synthetic route, the Williamson ether synthesis, proceeds through a well-understood S(_N)2 mechanism.
The synthesis of this compound is achieved by the reaction of the sodium or potassium salt of 2-chloro-4-methoxyphenol with a salt of chloroacetic acid, typically in a polar solvent. miracosta.edugoogle.com The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the chloroacetate, displacing the chloride leaving group.
General Reaction Scheme:
Step 1: Deprotonation of 2-chloro-4-methoxyphenol with a base (e.g., NaOH) to form the phenoxide. Step 2: Nucleophilic attack of the phenoxide on sodium chloroacetate.
Investigation of Reaction Intermediates
The investigation of reaction intermediates in the Williamson ether synthesis is centered on confirming the presence and reactivity of the key species: the phenoxide ion. The reaction is a concerted S(_N)2 process, meaning it proceeds through a single transition state without the formation of a stable, isolable intermediate. wikipedia.orgmasterorganicchemistry.com
Transition State Analysis: The transition state is the highest energy point on the reaction coordinate, where the C-O bond is partially formed and the C-Cl bond is partially broken. Its structure and energy can be investigated using computational methods like Density Functional Theory (DFT). rsc.orgresearchgate.net Such studies on analogous Williamson ether syntheses reveal that the geometry of the transition state is highly ordered, with the nucleophilic oxygen atom attacking the carbon atom from the side opposite to the leaving group (backside attack). wikipedia.org
While direct spectroscopic observation of the transition state is not feasible, its existence is inferred from kinetic data and stereochemical outcomes. For the synthesis of this compound, the key intermediate is the 2-chloro-4-methoxyphenoxide ion, which is readily formed by treating the corresponding phenol with a base like sodium hydroxide or potassium carbonate. miracosta.edugordon.edu Its formation can be confirmed by pH measurements or spectroscopic analysis prior to the addition of the alkylating agent.
In more complex syntheses, such as the formation of certain conjugates, other intermediates like acid chlorides or activated esters may be formed. These are typically generated in situ and are highly reactive, being consumed immediately in the subsequent reaction step.
Kinetic Studies of Synthesis Pathways
Kinetic studies of the Williamson ether synthesis provide quantitative data on reaction rates, activation energies, and the influence of various parameters on the reaction outcome. rsc.orgresearchgate.net The reaction typically follows second-order kinetics, being first-order in both the phenoxide and the alkyl halide concentrations. numberanalytics.com
Rate Law: Rate = k[Ar-O⁻][R-X]
Where:
[Ar-O⁻] is the concentration of the 2-chloro-4-methoxyphenoxide ion.
[R-X] is the concentration of the chloroacetate.
k is the second-order rate constant.
The rate of synthesis is significantly influenced by several factors, as detailed in the table below.
| Factor | Influence on Reaction Rate and Selectivity | Rationale | Reference |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally increase the reaction rate compared to protic solvents (e.g., water, methanol). | Polar aprotic solvents solvate the cation of the alkoxide salt but not the nucleophilic anion, increasing its reactivity. Protic solvents can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity. rsc.orgnumberanalytics.com | rsc.orgnumberanalytics.com |
| Base | Stronger, non-nucleophilic bases (e.g., NaH) ensure complete and rapid formation of the phenoxide, leading to faster reaction rates. | The concentration of the active nucleophile (phenoxide) is maximized. Weaker bases (e.g., K₂CO₃) may result in an equilibrium, leading to slower overall kinetics. | numberanalytics.com |
| Temperature | Increasing the temperature accelerates the reaction rate. | Provides the necessary activation energy for the S(_N)2 collision. However, excessively high temperatures can promote side reactions like elimination, although this is not a concern with chloroacetate. | numberanalytics.com |
| Leaving Group | The nature of the leaving group on the acetate (B1210297) moiety affects the rate (I > Br > Cl). | A better leaving group (weaker conjugate base) departs more readily, lowering the activation energy of the transition state. Chloroacetate is commonly used due to its cost-effectiveness. | masterorganicchemistry.com |
Kinetic modeling and experimental probing of similar Williamson ether syntheses have shown that side reactions, such as C-alkylation, can sometimes compete with the desired O-alkylation, although this is less common with phenoxides compared to enolates. rsc.orgresearchgate.net The choice of solvent can significantly impact the selectivity between O- and C-alkylation. rsc.org For the synthesis of this compound, O-alkylation is the overwhelmingly favored pathway.
Molecular Structure and Conformation Analysis
Elucidation of the Molecular Geometry of (2-Chloro-4-methoxy-phenoxy)-acetic Acid
The molecular geometry of this compound is defined by the spatial relationship of its constituent parts: the substituted phenyl ring, the ether linkage, and the acetic acid moiety. The geometry around the sp2-hybridized carbon atoms of the benzene (B151609) ring is expected to be trigonal planar. The ether oxygen atom, connecting the phenyl ring to the acetic acid side chain, will exhibit a bent geometry due to the presence of two lone pairs of electrons.
The geometry of the carboxylic acid group is of particular interest. The carbon atom of the carboxyl group is sp2-hybridized, leading to a planar arrangement of the carbon, the two oxygen atoms, and the adjacent carbon of the side chain. The bond angles around this carbon are expected to be approximately 120°.
Conformational Preferences and Rotational Isomerism
Rotational isomerism in this compound arises from the freedom of rotation around several single bonds. The most significant of these are the C-O bonds of the ether linkage and the C-C bond of the acetic acid side chain. The relative orientation of the phenyl ring and the acetic acid group is determined by the torsion angles around the Ar-O-CH2-COOH fragment.
The conformational landscape is likely to be governed by the interplay of steric hindrance between the substituents on the phenyl ring and the acetic acid side chain, as well as electronic effects. The presence of the chloro and methoxy (B1213986) groups on the phenyl ring will influence the rotational barrier and the stability of different conformers. It is anticipated that the molecule will adopt a conformation that minimizes steric clashes.
Intramolecular Interactions and Their Influence on Structure
Intramolecular interactions can play a significant role in dictating the preferred conformation of this compound. A key potential interaction is an intramolecular hydrogen bond between the carboxylic acid hydrogen and the ether oxygen atom or the oxygen of the methoxy group. Such an interaction would lead to a more planar and rigid conformation. The likelihood of this hydrogen bond depends on the geometric constraints and the relative basicity of the potential acceptor oxygen atoms.
Crystal Structure Analysis (if applicable)
As of the latest review of crystallographic databases, a crystal structure for this compound has not been reported. The determination of its crystal structure would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and stacking of the phenyl rings. In the absence of this data, predictions about its crystal packing remain speculative. Studies on the crystal structures of closely related phenoxyacetic acids often reveal the formation of hydrogen-bonded dimers through the carboxylic acid groups.
| Predicted Structural Parameters | Value |
| Phenyl Ring Geometry | Trigonal Planar |
| Ether Linkage (C-O-C) Bond Angle | ~110-120° |
| Carboxylic Acid (O-C=O) Bond Angle | ~120° |
| Potential Rotational Isomers | Key Torsion Angles |
| Rotation around Ar-O bond | Defines orientation of the phenoxy group |
| Rotation around O-CH2 bond | Defines orientation of the acetic acid side chain |
| Rotation around CH2-COOH bond | Defines orientation of the carboxyl group |
Structure Activity Relationship Sar Studies of 2 Chloro 4 Methoxy Phenoxy Acetic Acid Analogues
Positional and Electronic Effects of Substituents on Biological Interactions
The introduction of substituents onto the phenoxyacetic acid scaffold significantly alters the electronic distribution and steric properties of the molecule, which in turn influences its biological activity. The position of these substituents is critical. For instance, substitution at the para- (4-) position of the phenoxy ring is a common feature in many active phenoxyacetic acid herbicides. This is often associated with enhanced herbicidal efficacy.
Role of the Chloro and Methoxy (B1213986) Groups in Modulating Activity
The specific combination of a chloro group at the 2-position and a methoxy group at the 4-position in (2-Chloro-4-methoxy-phenoxy)-acetic acid is pivotal to its herbicidal profile. The chloro group, being an electron-withdrawing group, can increase the lipophilicity of the molecule, which may facilitate its penetration through the waxy cuticle of plant leaves. Its position at the ortho- position can also influence the conformation of the acetic acid side chain, which is thought to be important for binding to the target protein.
The methoxy group at the para- position is an electron-donating group. Its presence can affect the electronic environment of the aromatic ring and influence the molecule's interaction with the active site of the target enzyme. The interplay between the electron-withdrawing nature of the chlorine and the electron-donating nature of the methoxy group creates a unique electronic signature on the phenoxy ring that likely contributes to its specific biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. For phenoxyacetic acid herbicides, QSAR models have been developed to predict their efficacy based on various molecular descriptors. These descriptors can include parameters related to lipophilicity (logP), electronic properties (Hammett constants), and steric factors (molar refractivity).
A hypothetical QSAR data table for a series of phenoxyacetic acid analogues could look like the following, illustrating the type of data used in such studies:
| Compound | Substituent (R) | logP | Electronic Parameter (σ) | Steric Parameter (MR) | Herbicidal Activity (IC50, µM) |
| 1 | H | 1.50 | 0.00 | 1.03 | > 1000 |
| 2 | 4-Cl | 2.15 | 0.23 | 6.03 | 150 |
| 3 | 2,4-diCl | 2.80 | 0.46 | 11.06 | 50 |
| 4 | 4-OCH3 | 1.45 | -0.27 | 7.87 | 300 |
| 5 | 2-Cl, 4-OCH3 | 2.10 | -0.04 | 12.90 | Data not available |
This table is illustrative. IC50 values are hypothetical and intended to demonstrate the principles of QSAR.
Comparative Analysis with Other Substituted Phenoxyacetic Acids (e.g., MCPA, 2,4-D)
A comparative analysis of this compound with well-known phenoxyacetic acid herbicides like MCPA ((4-Chloro-2-methylphenoxy)acetic acid) and 2,4-D ((2,4-Dichlorophenoxy)acetic acid) is essential to understand its relative potency and spectrum of activity. Both MCPA and 2,4-D are highly effective and widely used herbicides. wikipedia.org
The structural differences between these compounds lead to variations in their herbicidal effects. In MCPA, the methoxy group of our target compound is replaced by a methyl group at the 2-position, and the chlorine is at the 4-position. In 2,4-D, there are two chloro substituents at the 2- and 4-positions. These differences in substitution patterns affect the molecules' interactions with their biological target, which is believed to be the auxin receptor, leading to altered plant growth regulation.
The herbicidal activity of these compounds is often compared using metrics such as the concentration required to inhibit 50% of plant growth (IC50). While specific comparative data for this compound is limited, a general comparison can be inferred from the principles of SAR. The presence of the methoxy group in the target compound, as opposed to the methyl in MCPA or the second chlorine in 2,4-D, would be expected to confer different properties of solubility, lipophilicity, and electronic distribution, thereby influencing its herbicidal profile.
A comparative table of herbicidal activity might look as follows:
| Compound | Structure | Target Weeds | General Efficacy |
| This compound | 2-Cl, 4-OCH3 substituted phenoxyacetic acid | Broadleaf weeds (presumed) | Data not available |
| MCPA | 4-Cl, 2-CH3 substituted phenoxyacetic acid | Broadleaf weeds | High |
| 2,4-D | 2,4-diCl substituted phenoxyacetic acid | Broadleaf weeds | High |
This table provides a structural comparison and general efficacy based on available literature.
Further research providing direct comparative biological data for this compound is needed to fully elucidate its position within the broader class of phenoxyacetic acid herbicides.
Mechanistic Investigations of Biological Activity Plant Centric
Mode of Action as a Synthetic Auxin in Plant Systems
(2-Chloro-4-methoxy-phenoxy)-acetic acid functions as a synthetic plant growth regulator, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). As a member of the phenoxyacetic acid family of herbicides, it is absorbed by the plant's leaves and roots and translocated via the phloem and xylem to meristematic tissues. aaem.pl In susceptible broadleaf plants, the compound induces a state of uncontrolled and unsustainable growth. nih.gov
This synthetic auxin resists the normal degradation processes that control the concentration of natural IAA in plant cells. acs.org The persistent stimulation leads to a cascade of physiological disruptions, including abnormal cell elongation and division, stem twisting (epinasty), leaf withering, and ultimately, plant death. aaem.plnih.gov The primary action is thought to involve the disruption of cell wall plasticity and nucleic acid metabolism. aaem.pl This sustained auxin-like activity overwhelms the plant's normal developmental processes, causing it to "grow to death." nih.gov
Interaction with Plant Hormone Receptors and Signaling Pathways
The molecular mechanism of synthetic auxins like this compound is initiated by their binding to specific auxin receptors. The primary receptor complex is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins. acs.org At herbicidal concentrations, the compound binds to these receptors, promoting the formation of a co-receptor complex with Aux/IAA transcriptional repressor proteins.
This binding event tags the Aux/IAA proteins for degradation via the 26S proteasome pathway. The removal of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then modulate the expression of a multitude of auxin-responsive genes. acs.org This leads to the overstimulation of downstream pathways, including those involved in ethylene (B1197577) synthesis, which contributes to some of the observed herbicidal symptoms like epinasty. aaem.placs.org Studies have confirmed that phenoxyacetic acid herbicides are indeed transported by PIN-FORMED (PIN) auxin transporters, indicating they utilize the same cellular machinery as endogenous auxins to move within the plant. nih.gov
Elucidation of Cellular and Molecular Responses in Plants
The binding of this compound to auxin receptors triggers a wide array of cellular and molecular responses in susceptible plants.
Cellular Responses:
Uncontrolled Cell Division and Elongation: The compound stimulates rapid and disorganized cell division and elongation, particularly in meristematic tissues, leading to formative effects like stem and petiole twisting and leaf curling. nih.gov
Vascular Tissue Disruption: The integrity of the phloem and xylem is compromised, disrupting the transport of water and nutrients throughout the plant.
Senescence: The herbicidal action induces premature aging and senescence, characterized by leaf yellowing and tissue death. acs.org
Molecular Responses:
Gene Expression Alteration: The degradation of Aux/IAA repressors leads to the large-scale transcription of auxin-responsive genes, altering the plant's proteome and metabolome. acs.org
Ethylene and ABA Synthesis: The auxin overload stimulates the synthesis of other plant hormones, notably ethylene and abscisic acid (ABA), through the upregulation of key enzymes like ACC synthase. acs.org This hormonal crosstalk exacerbates stress responses.
Oxidative Stress: The physiological disruption caused by the herbicide leads to the production of reactive oxygen species (ROS), which cause cellular damage to lipids, proteins, and DNA, contributing to cell death. acs.orgethz.ch Studies on other auxin-like herbicides have shown they can lead to a significant increase in stress-related compounds like proline. nih.gov
Plant Metabolism and Biotransformation of this compound
Plants possess detoxification mechanisms to metabolize xenobiotic compounds like phenoxyacetic acid herbicides. The biotransformation of this compound is expected to follow pathways similar to those observed for other herbicides in this class, primarily involving side-chain degradation, ring hydroxylation, and subsequent conjugation.
The acetic acid side chain is a primary target for metabolic breakdown. One established mechanism for phenoxyacetic acids is the cleavage of the ether linkage that connects the side chain to the aromatic ring. This process, mediated by enzymes like dioxygenases, can release the corresponding phenol (B47542) and glyoxylate. mdpi.com For the closely related herbicide 2,4-D, microbial degradation often involves cleavage of the acid side-chain. nih.gov While this is a major pathway in soil microbes, similar enzymatic processes can occur within plant tissues as a detoxification strategy.
A principal detoxification route in plants for aromatic compounds is hydroxylation of the phenyl ring, a reaction typically catalyzed by cytochrome P450 monooxygenases. nih.gov For this compound, hydroxylation could occur at various positions on the aromatic ring.
Another significant metabolic reaction for a methoxy-substituted compound is O-demethylation, where the methoxy (B1213986) group (-OCH₃) is converted to a hydroxyl group (-OH).
Following hydroxylation or O-demethylation, the newly formed hydroxyl groups are readily conjugated to other molecules, primarily sugars (like glucose) or amino acids. This conjugation process dramatically increases the water solubility of the compound, which facilitates its sequestration into the vacuole or cell wall, effectively removing it from further metabolic activity. nih.gov
Studies on the related compound MCPA in Phaseolus vulgaris callus cells showed that hydroxylation was a key metabolic step. Similarly, research on unsubstituted phenoxyacetic acid demonstrated that it was primarily metabolized by 4-hydroxylation followed by the formation of a phenolic glucoside. This supports the model of hydroxylation and conjugation as the main detoxification pathway for phenoxyacetic acids in plants.
Table of Likely Metabolic Fates for Phenoxyacetic Acids in Plants This table illustrates common metabolic pathways for phenoxyacetic acids based on studies of related compounds. The specific metabolites for this compound may vary.
| Original Compound Structure | Metabolic Process | Potential Intermediate/Metabolite | Consequence |
|---|---|---|---|
| Phenoxyacetic Acid Moiety | Ring Hydroxylation | Hydroxylated Phenoxyacetic Acid | Increases polarity, creates site for conjugation |
| Methoxy Group (-OCH₃) | O-Demethylation | Hydroxyphenoxyacetic Acid | Increases polarity, creates site for conjugation |
| Acetic Acid Side Chain | Ether Bond Cleavage | 2-Chloro-4-methoxyphenol (B103099) | Detoxification, breaks auxin structure |
| Hydroxylated Metabolites | Glycoside Conjugation | Glucoside Conjugate | Increases water solubility, facilitates sequestration |
Environmental Fate and Degradation Pathways
Abiotic Transformation Processes
Abiotic transformations are chemical processes that occur without the involvement of living organisms. For MCPA, these are primarily driven by light and water.
Photolytic Degradation Mechanisms and Kinetics in Aquatic Systems
In aquatic environments, (2-Chloro-4-methoxy-phenoxy)-acetic acid is susceptible to degradation by sunlight, a process known as photolysis. wikipedia.org This degradation can occur through two main pathways: direct photolysis, where the molecule itself absorbs light energy, and indirect photolysis, which involves reactions with photochemically generated reactive species like hydroxyl radicals (•OH). wikipedia.orgunito.it
Direct photolysis of MCPA has a quantum yield of approximately 0.150 mol Eins⁻¹ in the pH range of 5 to 9, indicating a relatively efficient conversion by light. nih.gov However, at a more acidic pH of 3, this value drops significantly to 0.41 x 10⁻² mol Eins⁻¹. nih.gov The primary product of direct photolysis is 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.orgresearchgate.netsourcetotap.eu The formation of MCP from MCPA through direct photolysis has a yield of 0.3. unito.it
Indirect photolysis, primarily driven by reactions with hydroxyl radicals, is another significant degradation route. wikipedia.orgunito.it The rate constant for the reaction between MCPA and hydroxyl radicals is high, at 6.6 x 10⁹ M⁻¹ s⁻¹. nih.gov This pathway also leads to the formation of MCP, but with a higher yield of 0.5 compared to direct photolysis. unito.it The presence of substances like hydrogen peroxide can enhance the photolytic degradation by increasing the generation of hydroxyl radicals. nih.gov
Table 1: Photolytic Degradation Kinetics of this compound
| Parameter | Condition | Value |
| Quantum Yield (Direct Photolysis) | pH 5-9 | 0.150 mol Eins⁻¹ nih.gov |
| pH 3 | 0.41 x 10⁻² mol Eins⁻¹ nih.gov | |
| Rate Constant (Reaction with •OH) | 20°C | 6.6 x 10⁹ M⁻¹ s⁻¹ nih.gov |
| MCP Yield (Direct Photolysis) | 0.3 unito.it | |
| MCP Yield (Indirect Photolysis via •OH) | 0.5 unito.it |
Hydrolytic Stability and Pathways in Various pH Conditions
Hydrolysis, the reaction with water, is another potential abiotic degradation pathway for this compound. However, phenoxyacetic acid herbicides like MCPA are generally stable to hydrolysis under typical environmental pH conditions. researchgate.net While salts and esters of MCPA readily hydrolyze to the anionic form in soil and water, the core structure of the molecule is resistant to cleavage by water alone. sourcetotap.eupjoes.com
The rate of hydrolysis can be influenced by pH, with the process potentially being catalyzed by acid or base. nih.gov For carboxylic acid esters, base-catalyzed hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis. nih.gov However, for the ether linkage in MCPA, significant hydrolysis is not a primary degradation pathway under environmentally relevant pH ranges of 5 to 9. nih.gov The pKa of MCPA is approximately 3.1, meaning it exists predominantly in its anionic form in most surface waters, which affects its behavior and interactions but not necessarily its hydrolytic stability. unito.itsourcetotap.eu
Oxidation and Reduction Processes in Environmental Compartments
Oxidation processes, beyond photolytically induced reactions, play a role in the transformation of this compound. Ozone is a strong oxidant that can react with MCPA. The rate constant for the direct reaction with ozone is 47.7 M⁻¹ s⁻¹. nih.gov Advanced oxidation processes that generate highly reactive hydroxyl radicals, such as the combination of ozone and hydrogen peroxide (O₃/H₂O₂), can significantly accelerate the degradation of MCPA. nih.gov
In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, MCPA undergoes photocatalytic oxidation. researchgate.net This process generates hydroxyl radicals and other reactive oxygen species that attack the MCPA molecule, leading to its degradation. researchgate.net The degradation often proceeds via the formation of 4-chloro-2-methylphenol (CMP) through the elimination of the acetic acid side chain. researchgate.net Further oxidation can lead to the hydroxylation of the aromatic ring and its eventual opening, ultimately resulting in the formation of carbon dioxide and water. researchgate.net
Reduction processes are generally considered less significant for the degradation of MCPA in typical aerobic environmental compartments.
Biotic Degradation Processes in Soil and Water
The primary mechanism for the dissipation of this compound in soil and water is microbial degradation. researchgate.net A diverse range of microorganisms have evolved the enzymatic machinery to utilize this herbicide as a source of carbon and energy.
Microbial Degradation Pathways and Metabolites in Soil and Water
The microbial breakdown of MCPA typically initiates with the cleavage of the ether linkage, a reaction catalyzed by an α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene. wikipedia.orgnih.gov This initial step yields 4-chloro-2-methylphenol (MCP or CMP) and glyoxylate. wikipedia.orgresearchgate.net
Following the formation of MCP, further degradation proceeds through hydroxylation of the aromatic ring. This leads to the formation of chlorocatechols, which are then subject to ring cleavage. nih.gov The subsequent metabolites are funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the compound to carbon dioxide, water, and chloride ions. nih.govnih.gov
Another, less common, initial degradation step can be the hydroxylation of the methyl group, which produces cloxyfonac (B510477) (4-Chloro-2-hydroxymethylphenoxyacetic acid). wikipedia.org
In soil, the half-life of MCPA is typically around 24 days, though this can vary depending on environmental conditions like temperature and moisture. wikipedia.org The primary breakdown product found in soil is 4-chloro-2-methylphenol. researchgate.netpjoes.com Other reported metabolites in soil and water include phenoxyacetic acid (PAC), 4-chlorophenol (B41353) (4CP), and 2-methylphenol (2MP). researchgate.netsourcetotap.eu
Table 2: Major Metabolites of this compound in Biotic Degradation
| Metabolite Name | Chemical Formula | Environment |
| 4-chloro-2-methylphenol (MCP/CMP) | C₇H₇ClO | Soil and Water wikipedia.orgresearchgate.net |
| Cloxyfonac | C₉H₉ClO₄ | Soil wikipedia.org |
| Phenoxyacetic acid (PAC) | C₈H₈O₃ | Soil and Water sourcetotap.eu |
| 4-chlorophenol (4CP) | C₆H₅ClO | Soil and Water researchgate.net |
| 2-methylphenol (2MP) | C₇H₈O | Soil and Water researchgate.net |
Identification and Characterization of Microbial Degrading Consortia and Strains
Numerous bacterial strains capable of degrading MCPA have been isolated from various environments. These microorganisms are phylogenetically diverse and belong to groups such as the β- and γ-proteobacteria. nih.gov
A well-studied example is Ralstonia eutropha JMP134 (also known as Cupriavidus necator JMP134), which harbors the plasmid pJP4 containing the tfd genes necessary for the complete degradation of MCPA. nih.govnih.gov The tfdA gene, which codes for the enzyme that carries out the initial cleavage of the ether bond, is a key functional gene in this process. nih.gov Different classes of tfdA genes (Class I, II, and III) have been identified in various degrading bacteria. nih.gov
Other identified MCPA-degrading bacteria include species of Pseudomonas, Achromobacter, and Micrococcus. researchgate.netmdpi.com For instance, Achromobacter sp. strain LZ35 has been shown to utilize MCPA as a sole source of carbon and energy. researchgate.net Similarly, Micrococcus luteus strain LKDA1 demonstrated the ability to completely degrade MCPA. researchgate.netnih.gov
Microbial consortia, or communities of different microbial species, are often more effective at degrading pollutants than individual strains. frontiersin.org Studies have shown that the presence of MCPA can lead to an increase in the abundance of specific bacterial groups, such as Acidaminococcaceae, Syntrophorhabdus, and Dehalobacter, which are positively correlated with its degradation. researchgate.net The development and enrichment of such consortia are crucial for the efficient bioremediation of MCPA-contaminated environments. frontiersin.orgresearchgate.net
Based on the scientific literature available, there is a significant lack of specific research data for the chemical compound This compound corresponding to the detailed outline requested. The provided search results pertain to analogous but structurally distinct phenoxy herbicides, primarily (4-chloro-2-methylphenoxy)acetic acid (MCPA) and (2,4-dichlorophenoxy)acetic acid (2,4-D) .
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the environmental fate and degradation of "this compound" as stipulated by the instructions. The introduction of information from related compounds would violate the strict requirement to exclude any data not directly related to the subject molecule.
For progress, it would be necessary to either provide research sources specifically studying "this compound" or to adjust the subject of the article to a more widely researched phenoxy herbicide for which extensive data is available, such as MCPA or 2,4-D.
Advanced Analytical Methodologies and Characterization
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the elucidation of the chemical structure of (2-Chloro-4-methoxy-phenoxy)-acetic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy : Proton NMR would provide information about the number of different types of hydrogen atoms in the molecule and their chemical environments. For this compound, one would expect to see distinct signals for the aromatic protons, the protons of the methylene (B1212753) group in the acetic acid side chain, and the protons of the methoxy (B1213986) group. The splitting pattern of the aromatic signals would help to confirm the substitution pattern on the benzene (B151609) ring. The integration of the signals would correspond to the number of protons in each group.
¹³C NMR Spectroscopy : Carbon-13 NMR provides information on the different types of carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal. This would include signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, the methoxy carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the chloro and methoxy substituents.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between neighboring protons, helping to assign the aromatic protons. An HSQC spectrum would correlate proton signals with the carbon signals to which they are directly attached, confirming the assignments made in the ¹H and ¹³C spectra.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether linkage and the C-Cl stretching would also give rise to characteristic bands. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy : Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are also visible in Raman, the aromatic ring vibrations often give strong and sharp signals, which can be very informative for confirming the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light is primarily due to π → π* transitions of the benzene ring. The position of the maximum absorption (λmax) would be influenced by the chloro and methoxy substituents on the aromatic ring. For the related compound (4-chloro-2-methylphenoxy)acetic acid (MCPA), a maximum absorption at 279 nm has been reported. nih.gov
Mass Spectrometry (GC-MS, LC-MS/MS) for Structure Confirmation and Quantification
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of components in a mixture.
GC-MS (Gas Chromatography-Mass Spectrometry) : For GC-MS analysis, the carboxylic acid group of this compound would typically be derivatized, for example, by esterification to form the methyl ester, to increase its volatility. nist.gov The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to the mass of the ester. The fragmentation pattern would be characteristic of the molecule's structure, with fragments arising from the cleavage of the ether bond, loss of the ester group, and fragmentation of the aromatic ring.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : LC-MS/MS is a highly sensitive and selective technique for quantifying trace amounts of compounds in complex matrices. nih.gov The compound would first be separated by liquid chromatography. In the mass spectrometer, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions (Selected Reaction Monitoring, SRM) provides high selectivity and allows for accurate quantification.
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its determination in various samples.
Gas Chromatography (GC)
Gas chromatography is a technique used to separate volatile compounds. As mentioned earlier, for the analysis of phenoxyacetic acids like this compound, a derivatization step is usually required to convert the non-volatile acid into a more volatile ester. usgs.gov
The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. The choice of the stationary phase is critical for achieving good separation from other components in a mixture. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification when compared to a standard under the same conditions. For detection, a flame ionization detector (FID) or an electron capture detector (ECD) can be used, with the latter being particularly sensitive to halogenated compounds.
Liquid Chromatography (LC, UHPLC)
Liquid chromatography (LC), particularly in its high-performance (HPLC) and ultra-high-performance (UHPLC) formats, stands as a cornerstone for the analysis of this compound and other phenoxyacetic acids. These techniques offer high resolution and sensitivity, making them ideal for separating complex mixtures and quantifying trace amounts of target analytes.
UHPLC systems, which utilize columns with smaller particle sizes and operate at higher pressures than traditional HPLC, provide significant advantages, including shorter analysis times, improved resolution, and reduced solvent consumption. nih.gov For the analysis of phenoxyacetic acids, reversed-phase chromatography is commonly employed, often using a C18 column. waters.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the addition of an acid, such as formic acid, to improve peak shape and enhance chromatographic retention. nih.govwaters.com The addition of 0.01% formic acid to the mobile phase has been shown to improve the signal-to-noise ratio for some phenoxyacetic acids. nih.gov
Detection is frequently achieved using tandem mass spectrometry (MS/MS), which provides excellent selectivity and sensitivity. nih.govnih.gov The use of UHPLC coupled with MS/MS (UHPLC-MS/MS) allows for the detection of analytes at very low concentrations, often in the nanogram per liter (ng/L) range. nih.govwaters.com This high sensitivity is critical for environmental monitoring, where permissible limits for such compounds in resources like drinking water are extremely low. nih.govresearchgate.net
One study on the analysis of various phenoxyacetic acid herbicides in groundwater demonstrated a UHPLC-MS/MS method with a separation time of just 11.9 minutes. nih.gov This rapid analysis is advantageous for high-throughput screening of numerous samples. nih.gov The structural similarity among phenoxyacetic acids can present analytical challenges; however, the careful optimization of chromatographic and mass spectrometric conditions allows for their successful separation and quantification. nih.gov
Development and Validation of Sensitive Quantification Methods for Environmental Monitoring
The development of robust and sensitive quantification methods is paramount for the reliable monitoring of this compound and related compounds in environmental samples. Method validation is a critical process that ensures the analytical procedure is fit for its intended purpose. Validation is typically performed according to established guidelines, such as those from SANCO (European Commission Directorate-General for Health and Consumer Protection). nih.govresearchgate.net
Key validation parameters include linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ). For instance, a UHPLC-MS/MS method developed for the analysis of ten phenoxyacetic acid herbicides in groundwater was validated according to EU protocols. nih.govresearchgate.net The method demonstrated good linearity and recoveries ranging from 71% to 118% at a spiking level of 0.06 µg/L. nih.govresearchgate.net
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For a range of phenoxyacetic acids, LODs have been reported to be as low as 0.00008 µg/L, with LOQs also in the low ng/L range. nih.govresearchgate.net Such low detection limits are essential for ensuring compliance with regulatory standards for drinking water. nih.govresearchgate.net In one study, the LOQ for 2,4-D and its transformation products in various water matrices was established at 0.10 µg/L. epa.gov
The table below presents typical validation data for the analysis of phenoxyacetic acid herbicides in water, which are structurally similar to this compound.
Table 1: Method Validation Data for Phenoxyacetic Acid Herbicides in Water
| Analyte | Matrix | Fortification Level (µg/L) | Recovery (%) | RSD (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
|---|---|---|---|---|---|---|---|
| MCPA | Groundwater | 0.06 | 71-118 | <20 | 0.00008 - 0.0047 | - | nih.govresearchgate.net |
| 2,4-D | Groundwater | 0.06 | 71-118 | <20 | 0.00008 - 0.0047 | - | nih.govresearchgate.net |
| Mecoprop | Groundwater | 0.06 | 71-118 | <20 | 0.00008 - 0.0047 | - | nih.govresearchgate.net |
| 2,4-D | Drinking Water | 0.10 | - | - | - | 0.10 | epa.gov |
| Various | Surface Water | 0.02 | - | ≤20 | - | - | lcms.cz |
Note: Data presented is for phenoxyacetic acid herbicides structurally related to this compound. RSD refers to Relative Standard Deviation.
Sample Preparation Strategies for Complex Matrices
The analysis of this compound in complex matrices such as soil and water often requires a sample preparation step to remove interfering substances and concentrate the analyte of interest. nih.govnih.gov The choice of sample preparation technique depends on the nature of the matrix and the analytical method used.
For water samples, solid-phase extraction (SPE) is a widely used and effective technique. nih.govnih.gov Polymeric sorbents are often favored over traditional silica-based materials due to their stability in aqueous samples and reduced silanol (B1196071) effects. nih.gov The pH of the water sample can significantly influence the sorption of acidic herbicides onto the SPE cartridge. nih.gov Acidifying the sample to a pH below 4.8 can enhance the interaction between the carboxylate groups of the herbicides and the sorbent material through hydrogen bonding. nih.gov After loading the sample onto the cartridge, the analytes are eluted with a suitable organic solvent, such as acetonitrile or methanol. nih.gov
For soil samples, the extraction process is typically more involved. A common approach involves extracting the soil with an alkaline solution, followed by a clean-up step using SPE with C18 cartridges before LC-MS analysis. nih.gov Another method for soil samples involves extraction with a mixture of acetonitrile and water. waters.com The extraction efficiency can be influenced by the soil's organic carbon content, with higher organic matter generally leading to stronger sorption of the herbicide. waters.com
The table below summarizes sample preparation strategies for phenoxyacetic acid herbicides in different environmental matrices.
Table 2: Sample Preparation Strategies for Phenoxyacetic Acid Herbicides
| Matrix | Preparation Technique | Key Parameters | Reference |
|---|---|---|---|
| Groundwater | Solid-Phase Extraction (SPE) | Acidification of sample (pH < 4.8), use of polymeric sorbents (e.g., Bond Elut ENV), elution with acetonitrile. | nih.govresearchgate.net |
| Soil | Alkaline Extraction followed by SPE | Extraction with an alkaline medium, clean-up with C18 SPE cartridges. | nih.gov |
| Soil | Solvent Extraction | Extraction with a 1:1 mixture of acetonitrile and water. | waters.com |
Note: Data presented is for phenoxyacetic acid herbicides structurally related to this compound.
Computational Chemistry and Theoretical Studies
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like (2-Chloro-4-methoxy-phenoxy)-acetic acid, MD simulations are invaluable for performing conformational analysis and exploring its interactions with other molecules, such as water, soil components, or biological receptors.
The simulation tracks the trajectories of atoms and molecules, governed by a force field that describes the potential energy of the system. This allows for the exploration of the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. Understanding the preferred three-dimensional shapes is crucial as the conformation can significantly influence the molecule's biological activity and environmental fate.
Furthermore, MD simulations can model intermolecular interactions in detail. For example, they can reveal how the molecule interacts with water molecules in an aqueous solution or how it binds to the surface of soil particles. In the context of its herbicidal activity, MD simulations can elucidate the dynamic behavior of the compound within the binding pocket of a target protein, providing insights into the stability of the protein-ligand complex. nih.gov The simulations can highlight key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the binding. nih.gov
Prediction of Spectroscopic Properties
Computational methods are widely used to predict and interpret the spectroscopic properties of molecules. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to confirm the molecular structure.
For the analogous compound MCPA, both HF and DFT methods have been used to compute its vibrational spectra. researchgate.net A detailed assignment of the observed IR and Raman bands can be achieved by correlating them with the calculated vibrational modes. This helps in understanding the characteristic vibrations of the different functional groups within the molecule, such as the C-O-C ether linkage, the carboxylic acid group, and the substituted benzene (B151609) ring. researchgate.net
Similarly, NMR spectra (¹H and ¹³C) can be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts. These theoretical predictions, when compared with experimental spectra recorded in solvents like DMSO, aid in the precise assignment of signals to specific protons and carbon atoms in the molecule. researchgate.net For a related complex, the signals of methylene (B1212753) group protons in an acetic acid residue appeared as two doublets, while the methylene carbon signal appeared at 65.9 ppm. mdpi.com
Table 2: Predicted Spectroscopic Data Principles
| Spectroscopic Technique | Computational Method | Information Gained |
| FT-IR / FT-Raman | DFT / HF Frequency Calculations | Assignment of vibrational modes to functional groups. researchgate.net |
| ¹H and ¹³C NMR | GIAO (Gauge-Independent Atomic Orbital) | Prediction and assignment of chemical shifts for each atom. researchgate.net |
| UV-Visible | TD-DFT (Time-Dependent DFT) | Prediction of electronic transitions and absorption wavelengths. researchgate.net |
This table outlines the general approach for predicting spectroscopic properties and is interactive.
In silico Modeling of Biological Target Interactions (e.g., plant hormone receptors)
As a phenoxy herbicide, this compound functions as a synthetic auxin. nih.gov Its biological activity stems from its ability to interact with plant hormone receptors, such as auxin-binding proteins. In silico modeling techniques, particularly molecular docking, are essential for studying these interactions at a molecular level.
Molecular docking predicts the preferred orientation of a ligand (the herbicide) when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This can identify the most likely binding mode and reveal key amino acid residues in the receptor that are crucial for the interaction.
While specific docking studies for this compound are not widely published, the methodology is well-established. nih.gov Such models are critical in structure-activity relationship (SAR) studies, helping to explain why certain structural modifications to the herbicide might increase or decrease its activity. Furthermore, these computational approaches can be used in the rational design of new herbicides with improved efficacy or selectivity. nih.gov
Computational Prediction of Environmental Fate and Degradation Pathways
Computational models are increasingly used to predict the environmental fate of chemical compounds, including their persistence, mobility, and degradation pathways. nih.govnih.gov For this compound, these models can estimate its behavior in soil and water systems.
Predictive tools, often based on machine learning and quantitative structure-activity relationship (QSAR) models, can estimate a compound's biodegradability. nih.gov These systems are trained on large datasets of experimental data for various chemicals and can then provide a prognosis on whether a new molecule is likely to be persistent or biodegradable in the environment. nih.gov Such platforms can classify a compound as "readily biodegradable" or "recalcitrant" and provide a reliability score for the prediction. nih.gov
Furthermore, computational chemistry can be used to investigate potential degradation pathways. For example, theoretical calculations can model the reaction mechanisms of hydrolysis or oxidation. Studies on the photocatalytic degradation of the related herbicide MCPA have shown the formation of primary intermediates like 4-chloro-2-methylphenol (B52076) (CMP). nih.gov Computational models can help predict the formation of such byproducts by simulating the reaction energetics, which is crucial for a comprehensive environmental risk assessment. The environmental fate of a related compound, 2-chlorophenoxyacetic acid, is influenced by its pKa, which determines its anionic state and high mobility in soil. nih.gov
Future Research Directions and Emerging Paradigms
Design and Synthesis of Novel (2-Chloro-4-methoxy-phenoxy)-acetic Acid Analogues with Enhanced Specificity
The foundational structure of this compound serves as a versatile scaffold for the synthesis of novel analogues. The core of future research in this area lies in modifying the phenoxyacetic acid structure to create derivatives with highly specific biological activities. nih.govmdpi.com The synthesis process often begins with a precursor like 2-methyl-4-chlorophenol, which is reacted with chloroacetic acid in the presence of a base. mt.govwikipedia.org Another route involves the catalytic chlorination of o-tolyloxy acetic acid (MPA). google.com
Modern synthetic strategies focus on creating derivatives by modifying the carboxylic acid group or by substituting different ligands on the phenyl ring. jocpr.comresearchgate.net For instance, the creation of phenoxy acetamide (B32628) derivatives has been explored for potential cytotoxic activity against cancer cell lines. mdpi.com Similarly, coupling the phenoxyacetic acid moiety with other chemical groups has led to the development of compounds with selective inhibitory effects on enzymes like COX-2, which is a target for anti-inflammatory drugs. nih.govmdpi.comnih.gov
The goal is to establish a clear structure-activity relationship (SAR), which predicts how changes in the molecule's structure will affect its biological action. researchgate.net By systematically altering the compound, researchers aim to enhance its specificity, for example, to target particular weed species more effectively while minimizing effects on non-target organisms, or to design molecules for entirely new applications in medicine and biotechnology. nih.govjetir.org Research has shown that substitutions at different positions on the phenoxyacetic acid ring system can lead to compounds with potential as antibacterial, antifungal, and antihypertensive agents. jetir.org
Table 1: Examples of Synthetic Pathways for Phenoxyacetic Acid Derivatives
| Precursor/Starting Material | Reaction/Method | Resulting Derivative Class | Potential Application Focus | Reference |
|---|---|---|---|---|
| 2-methyl-4-chlorophenol + Chloroacetic acid | Substitution Reaction | This compound (MCPA) | Herbicidal Activity | mt.govwikipedia.org |
| o-tolyloxy acetic acid (MPA) | Catalytic Chlorination | This compound (MCPA) | Herbicidal Activity | google.com |
| 2,4,5-trichloro-phenoxyacetic acid hydrazide | Azide Coupling Method | Phenoxy Acetamide Derivatives | Cytotoxic Agents (Anticancer) | mdpi.com |
| Phenoxyacetic acid + Phenols | Esterification using Phosphonitrilic Chloride (PNT) | Phenoxyacetic Acid Esters | Insecticides, Photosensitizers | jocpr.com |
| 2-(4-formylphenoxy)acetic acids + Hydrazides | Hydrazone Formation | Phenoxy Acetic Acid-Hydrazone Hybrids | Anti-inflammatory (COX-2 Inhibitors) | mdpi.com |
Application of Multi-Omics Approaches in Plant Interaction Studies
Understanding the intricate interactions between this compound and plants at a molecular level is crucial for optimizing its efficacy and mitigating unintended ecological effects. Multi-omics—integrating genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving this comprehensive understanding. mdpi.comsciopen.commdpi.com These technologies allow for a systems-level view of how plants respond to external stimuli, such as treatment with a synthetic auxin like this compound. nih.govopenaccesspub.org
Proteomics can identify and quantify changes in the abundance of proteins involved in cellular homeostasis, stress response, and growth regulation following exposure to the compound. nih.gov Metabolomics, which is the study of the complete set of metabolites within an organism, can reveal shifts in biochemical pathways, providing a snapshot of the plant's physiological state. sciopen.comnih.gov
By applying these approaches, researchers can map the signaling cascades initiated by the herbicide. For example, studies on the plant hormone jasmonic acid have successfully used multi-omics to create an integrated framework of its regulatory network, from transcription factors to changes in protein levels and phosphorylation. nih.govnih.gov A similar approach for this compound could identify the specific receptors, signaling proteins, and metabolic pathways it affects. mdpi.commdpi.com This knowledge can uncover the precise mechanisms of its selectivity and identify biomarkers for plant sensitivity or resistance, paving the way for more targeted and efficient weed control strategies. mdpi.com
Development of Advanced Remediation Technologies for Environmental Contamination
The persistence and mobility of this compound in soil and water systems necessitate the development of effective remediation technologies to address environmental contamination. researchgate.netcsic.es Future research is focused on advanced, efficient, and environmentally friendly methods for its removal and degradation. researchgate.netnih.gov
One of the most promising areas is photocatalysis . This technology uses semiconductor materials, such as titanium dioxide (TiO₂), which, when exposed to light, generate highly reactive oxygen species that can break down the herbicide into less harmful compounds. scirp.org Studies have demonstrated that TiO₂-based photocatalysis can significantly accelerate the degradation of this compound, with one study showing a reduction in its half-life from over 6,900 minutes (in direct photolysis) to just 36.5 minutes. scirp.org The primary degradation product identified in these processes is often 4-chloro-2-methylphenol (B52076). scirp.orgresearchgate.net To improve efficiency, researchers are exploring new photocatalytic materials, such as Ag(I) metal-organic frameworks (Ag-MOFs), which have shown high degradation rates under sunlight. rsc.org Additionally, combining photocatalysis with other agents like hydrogen peroxide (H₂O₂) can enhance the removal of both the parent compound and its primary intermediates. nih.gov
Bioremediation , which uses microorganisms to break down contaminants, is another key research direction. researchgate.net Scientists have isolated bacterial strains capable of using this compound as a source of energy, degrading it in the process. researchgate.net Enhancing the natural degradation process through bioaugmentation (adding specialized microbes) or biostimulation (adding nutrients to encourage native microbial activity) are active areas of investigation. researchgate.net
Other emerging technologies include the use of activated carbon for adsorption and in situ chemical oxidation or reduction techniques. epa.gov The integration of these advanced physical, chemical, and biological methods holds the key to developing robust and scalable solutions for cleaning up contaminated sites. researchgate.netnih.gov
Table 2: Performance of Advanced Remediation Technologies for this compound
| Technology | Catalyst/Method | Conditions | Degradation Efficiency/Outcome | Reference |
|---|---|---|---|---|
| Photocatalysis | TiO₂ Powder | Artificial Solar Light | Half-life reduced to 36.5 minutes; complete mineralization in ~4 hours. | scirp.org |
| Photocatalysis | Immobilized TiO₂ | Artificial Solar Light | ~40% removal after 27 hours; half-life of 37.3 hours. | scirp.org |
| Photocatalysis | Ag(I) Metal-Organic Framework (Ag-MOF) | Sunlight Irradiation | 98.0% degradation efficiency under optimal conditions. | rsc.org |
| Enhanced Photocatalysis | TiO₂ with 0.5% H₂O₂ | Low Power Irradiation | 100% removal after 45 minutes; 83% reduction in intermediate formation. | nih.gov |
| Bioremediation | Bacterial Strain E41 | Optimal Lab Conditions | 86.89% degradation after 7 days. | researchgate.net |
Exploration of Interdisciplinary Applications Beyond Current Understanding
The phenoxyacetic acid chemical structure is proving to be a valuable template for drug discovery and other interdisciplinary applications far removed from its original use in agriculture. jetir.org The ability to synthesize a wide array of derivatives opens up avenues for developing novel compounds with specific therapeutic properties. mdpi.comnih.gov
Research has successfully demonstrated that analogues of phenoxyacetic acid can be designed as potent and selective inhibitors of the COX-2 enzyme, which is a key target in the development of anti-inflammatory drugs. nih.govnih.govresearchgate.net Other studies have identified phenoxyacetic acid derivatives as promising agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.gov The versatility of the scaffold has also been leveraged to create compounds with potential anticancer and antimicrobial activities. mdpi.comjetir.orgacs.org For example, specific derivatives have shown cytotoxic effects against liver cancer cells, while others have demonstrated activity against various bacteria. mdpi.comjetir.org
Future exploration will likely involve high-throughput screening of libraries of novel this compound analogues against a wide range of biological targets. The acid functionality of the molecule makes it a versatile synthetic intermediate for creating more complex derivatives, potentially leading to new classes of pharmaceuticals or specialized biochemical probes. mt.govmdpi.com This interdisciplinary approach, combining organic synthesis with pharmacology and biotechnology, could unlock significant value from a well-established chemical family.
Methodological Advancements in Analytical and Computational Characterization
Progress in understanding and utilizing this compound and its analogues is intrinsically linked to advancements in analytical and computational methods. researchgate.net The development of more sensitive and selective detection techniques is crucial for environmental monitoring and for studying the fate of these compounds in biological systems. researchgate.net
A significant advancement in this area is the use of Surface-Enhanced Raman Spectroscopy (SERS) . Researchers have fabricated 2-D silver nanodendrites that, when functionalized with cyclodextrin, can act as highly sensitive SERS substrates for detecting this compound in water. chemrxiv.orgresearchgate.net This approach overcomes the weak interaction the herbicide normally has with silver surfaces, enabling detection at low concentrations. researchgate.net Other analytical techniques rely on molecularly imprinted polymers (MIPs) designed to selectively bind phenoxyacetic acids for chromatographic analysis. nih.gov
Computational chemistry , particularly Density Functional Theory (DFT), is becoming an indispensable tool for characterizing these molecules. researchgate.net DFT simulations can predict the molecular structure, vibrational frequencies (matching experimental FT-IR and Raman spectra), and electronic properties of this compound and its derivatives. researchgate.net These computational models help elucidate structure-activity relationships and can predict the interaction between a molecule and a biological target, such as an enzyme's active site. nih.govresearchgate.net The integration of artificial intelligence and machine learning with these computational models is an emerging paradigm that could accelerate the design of new compounds and the prediction of their environmental behavior and toxicity. nih.gov
Table 3: Summary of Advanced Analytical and Computational Methods
| Methodology | Specific Technique/Application | Purpose/Finding | Reference |
|---|---|---|---|
| Analytical Chemistry | Surface-Enhanced Raman Spectroscopy (SERS) | Detection of the compound in water using functionalized 2-D silver nanodendrites. | chemrxiv.orgresearchgate.net |
| Analytical Chemistry | Molecularly Imprinted Polymers (MIPs) | Creation of selective polymers for chromatographic separation and analysis of phenoxyacetic acids. | nih.gov |
| Computational Chemistry | Density Functional Theory (DFT) | Investigating molecular structure, spectroscopic properties, and the weak interaction between the compound and silver surfaces. | researchgate.netresearchgate.net |
| Computational Chemistry | Molecular Docking Simulation | Predicting the binding of phenoxyacetic acid derivatives to biological targets like the FFA1 receptor. | nih.gov |
| Artificial Intelligence | Machine Learning (ML) Models | Emerging tool for predicting contaminant concentrations and optimizing remediation processes. | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for producing high-purity (2-Chloro-4-methoxy-phenoxy)-acetic acid, and how can reaction conditions be optimized?
- Methodology : Use nucleophilic aromatic substitution by reacting 2-chloro-4-methoxyphenol with chloroacetic acid in a polar aprotic solvent (e.g., acetone) under alkaline conditions (e.g., K₂CO₃). Reflux for 8–12 hours, monitoring progress via TLC (hexane:ethyl acetate, 3:1). Post-reaction, extract with ether, wash with NaOH (10%), and purify via recrystallization or column chromatography .
- Key Variables : Excess chloroacetic acid (1.1–1.3 eq) improves yield. Elevated temperatures (70–80°C) enhance reaction kinetics but may increase side products like hydrolyzed derivatives.
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Analyze ¹H/¹³C NMR for characteristic peaks: methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and acetic acid protons (δ 4.6–5.0 ppm) .
- X-ray Crystallography : Use SHELX software for single-crystal structure determination. Refinement protocols should account for Cl and O electron density variations .
Q. What purification techniques are recommended to remove common impurities (e.g., unreacted phenol or acetic acid derivatives) during synthesis?
- Methodology :
- Liquid-Liquid Extraction : Separate acidic impurities using 10% NaOH, followed by neutralization with HCl .
- Chromatography : Use silica gel columns with gradient elution (hexane:ethyl acetate, 4:1 to 1:1).
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals due to solubility differences between product and byproducts .
Advanced Research Questions
Q. How do electronic effects of the methoxy and chloro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density and Fukui indices, identifying reactive sites. Compare with derivatives lacking methoxy or chloro groups (e.g., 4-methoxyphenoxy-acetic acid) .
- Experimental Validation : Synthesize analogs (e.g., replacing Cl with F or NO₂) and measure NAS kinetics via HPLC. Cl’s electron-withdrawing effect accelerates reactions at the ortho position, while methoxy’s electron-donating effect stabilizes intermediates .
Q. How can contradictory literature data on the compound’s solubility and stability be resolved?
- Methodology :
- Controlled Replication : Repeat solubility tests (e.g., in DMSO, water, ethanol) under standardized conditions (25°C, inert atmosphere).
- Stability Studies : Use accelerated degradation protocols (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolyzed acetic acid derivatives) .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-chloro-3,5-dimethylphenoxy-acetic acid) to isolate substituent-specific effects .
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking Simulations : Use AutoDock Vina to predict binding affinities with proteins (e.g., cyclooxygenase-2). The chloro and methoxy groups may occupy hydrophobic pockets, while the acetic acid moiety hydrogen-bonds with catalytic residues .
- In Vitro Assays : Test inhibitory activity in enzyme assays (e.g., COX-2 inhibition) and compare with analogs (e.g., 2-(4-chlorophenoxy)propionic acid) to establish structure-activity relationships .
Q. What experimental protocols mitigate safety risks associated with handling this compound in the lab?
- Methodology :
- Engineering Controls : Use fume hoods during synthesis to limit inhalation exposure.
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Waste Management : Neutralize acidic residues with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
